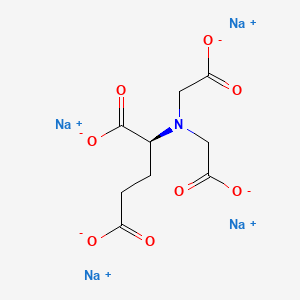

Tetrasodium glutamate diacetate

Description

Properties

CAS No. |

51981-21-6 |

|---|---|

Molecular Formula |

C9H9NNa4O8 |

Molecular Weight |

351.13 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |

InChI Key |

UZVUJVFQFNHRSY-OUTKXMMCSA-J |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Appearance |

Solid powder |

physical_description |

Pellets or Large Crystals, Liquid; Liquid; Dry Powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

282524-66-7 65345-21-3 51981-21-6 63998-93-6 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tetrasodium glutamate diacetate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrasodium Glutamate Diacetate (GLDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrasodium glutamate diacetate, also known as N,N-bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA), is a high-purity, versatile, and readily biodegradable chelating agent.[1][2][3][4][5] Derived from the natural and renewable raw material L-glutamic acid, GLDA has emerged as a sustainable alternative to traditional chelating agents like EDTA and NTA.[1][2][3][6] This technical guide provides a comprehensive overview of the synthesis and characterization of GLDA, including detailed experimental protocols, quantitative data analysis, and visualization of key processes. Its excellent chelating efficacy, high solubility over a wide pH range, and thermal stability make it a valuable component in various industrial and scientific applications, including cosmetics, cleaning products, and water treatment.[1][2][3][6]

Introduction

This compound (GLDA) is an aminopolycarboxylate chelating agent that has gained significant attention for its favorable environmental profile and strong performance characteristics.[1][6] As a biodegradable and plant-derived material, it aligns with the growing demand for sustainable chemical solutions.[1][6][7] GLDA effectively sequesters a variety of metal ions, preventing their participation in undesirable chemical reactions and thereby enhancing the stability and efficacy of formulations.[1][2] This guide is intended for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the synthesis and analytical characterization of this important molecule.

Synthesis of this compound

The industrial synthesis of GLDA is primarily accomplished through the carboxymethylation of L-glutamic acid or its salts. Several synthetic routes have been developed, each with distinct advantages and challenges. The most common approaches are detailed below.

Synthesis via Strecker-type Reaction with Cyanide and Formaldehyde

A prevalent industrial method for producing GLDA involves a continuous process that utilizes monosodium glutamate, sodium cyanide, and formaldehyde as primary reactants. This method is a variation of the Strecker synthesis, which is a well-established route for the synthesis of amino acids.

-

Reaction Setup: A continuous reactor system consisting of two stirred-tank reactors in series is employed. The first reactor is maintained at a temperature of 100°C.

-

Reagent Feed: Aqueous solutions of sodium cyanide (30%), formaldehyde (37%), and monosodium glutamate (40%) are continuously fed into the first reactor at specified flow rates (e.g., 350 kg/h , 175 kg/h , and 422 kg/h , respectively).

-

First Stage Reaction: The reactants undergo rapid reaction under vigorous stirring in the first reactor, leading to the formation of an intermediate nitrile compound. Ammonia gas is generated as a byproduct and is collected from the top of the reactor.

-

Second Stage Reaction (Hydrolysis): The reaction mixture from the first reactor is continuously transferred to the second reactor, which is maintained at a higher temperature. In this stage, the nitrile intermediate is hydrolyzed under alkaline conditions to form the tetrasodium salt of glutamic acid diacetate. Additional ammonia is generated and collected.

-

Product Work-up: The resulting solution from the second reactor is transferred to a storage tank for decolorization, filtration, and concentration adjustment to yield the final GLDA solution.

Caption: Strecker-type synthesis workflow for GLDA.

Synthesis from Monosodium Glutamate and Hydroxyacetonitrile

An alternative continuous synthesis method avoids the direct use of sodium cyanide by employing hydroxyacetonitrile.

-

Reagent Preparation: Prepare aqueous solutions of monosodium glutamate and hydroxyacetonitrile at specified concentrations.

-

Reaction: The two solutions are continuously pumped into a tubular reactor. The reaction is carried out at a controlled temperature, for example, between 30°C and 110°C.[8]

-

Hydrolysis: The intermediate product from the tubular reactor is then subjected to hydrolysis with sodium hydroxide to yield GLDA and ammonia. The ammonia is removed, and the resulting GLDA solution is collected.

Quantitative Data from Synthesis

The following table summarizes the reported yields for the continuous synthesis of GLDA from monosodium glutamate and hydroxyacetonitrile under various reaction conditions.[8]

| Molar Ratio (Hydroxyacetonitrile:MSG) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1.8:1 | 110 | 20 | 70 |

| 2.2:1 | 30 | 50 | 97 |

| 2.2:1 | 60 | 4 | 95 |

Characterization of this compound

The comprehensive characterization of GLDA is essential to confirm its chemical structure, purity, and concentration. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

¹H NMR spectroscopy is a powerful tool for the structural elucidation of GLDA. A Certificate of Analysis for a commercial GLDA product confirms that ¹H NMR is used for structure identification.[9] The spectrum is expected to be consistent with the chemical structure of tetrasodium N,N-bis(carboxymethyl)-L-glutamate.

FTIR spectroscopy provides information about the functional groups present in the GLDA molecule. The spectrum is expected to show characteristic absorption bands for the carboxylate groups and the C-N bonds.

Mass spectrometry is used to determine the molecular weight of GLDA and to provide further structural information. A commercial supplier indicates the use of mass spectrometry for the identification of their GLDA product.[10]

Chromatographic Analysis

HPLC is a standard method for determining the purity and concentration of GLDA. An evaluation report by the European Union Reference Laboratory details a Reversed-Phase HPLC method coupled with UV detection (RP-HPLC-UV) for the determination of GLDA in feed additives and premixtures.[11] For the analysis in feedingstuffs, a more sensitive method using mass spectrometry detection (RP-HPLC-MS) is employed.[11]

-

Extraction: A ground feedingstuff sample is extracted with water by shaking for 2 hours, followed by centrifugation.

-

Sample Preparation: An aliquot of the supernatant is mixed with a trifluoroacetic acid (TFA) solution and centrifuged again.

-

Analysis: The resulting supernatant is filtered and analyzed by RP-HPLC-MS. The mass-to-charge ratio (m/z) of 264.070 is monitored.

Other Analytical Methods

A chelometric titration method is also used to determine the concentration of GLDA solutions, as indicated in a Certificate of Analysis.[9]

Physicochemical Properties and Specifications

GLDA is typically available as a light-yellow clear liquid.[10] Key physical and chemical properties are summarized in the table below.[3][6]

| Property | Value |

| Molecular Formula | C₉H₉NNa₄O₈ |

| Molecular Weight | 351.13 g/mol |

| Appearance | Light-yellow clear liquid |

| pH (1% solution) | 11-12 |

| Solubility | Highly soluble in water |

| Thermal Stability | Stable at high temperatures (e.g., 150-170°C) |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of GLDA.

Caption: General workflow for GLDA synthesis and characterization.

Conclusion

This compound is a high-performance, biodegradable chelating agent with a well-established synthetic and analytical profile. The synthesis routes, primarily based on the carboxymethylation of L-glutamic acid, can be optimized for high yields and continuous production. A suite of analytical techniques, including NMR, FTIR, MS, and HPLC, provides a robust framework for the comprehensive characterization of GLDA, ensuring its quality and suitability for a wide range of applications in research, pharmaceuticals, and various industries. The information presented in this guide serves as a valuable technical resource for professionals working with this versatile and environmentally friendly molecule.

References

- 1. This compound (GLDA) - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound GLDA - Ataman Kimya [atamanchemicals.com]

- 4. TSGD (this compound) - Daji Belle [ingredients.dajibelle.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. yuanlianchem.com [yuanlianchem.com]

- 7. puracy.com [puracy.com]

- 8. CN105924365A - Method for continuously synthesizing this compound through tubular reactor - Google Patents [patents.google.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Suzhou Health Chemicals Co., Ltd. [healthchems.com]

- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Mechanism of Action of Tetrasodium Glutamate Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrasodium Glutamate Diacetate (TGDA), also known as GLDA, is a high-performance, biodegradable chelating agent derived from the natural amino acid L-glutamic acid. Its primary mechanism of action is the sequestration of polyvalent metal ions, forming stable, water-soluble complexes. This action prevents metal-catalyzed degradation, improves the stability of formulations, and significantly enhances the efficacy of antimicrobial preservatives. This guide provides a detailed examination of the physicochemical properties, mechanism of action, and relevant experimental methodologies for evaluating the performance of TGDA.

Core Mechanism of Action: Chelation

The principal function of this compound is its ability to act as a chelating agent. The TGDA molecule possesses four carboxylate groups and a central nitrogen atom, which can form multiple coordination bonds with a single metal ion, effectively sequestering it and neutralizing its reactivity.[1] This process is crucial in various formulations where trace metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) can cause undesirable effects such as oxidation, discoloration, and degradation of active ingredients.[1]

The strength of the bond between a chelating agent and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for TGDA with various metal ions are presented in Table 1.

Data Presentation: Stability Constants

Table 1: Stability Constants (log K values) for TGDA and other Chelating Agents

| Metal Ion | TGDA (GLDA) | EDTA | DTPA | MGDA | IDS |

| Al³⁺ | 12.2 | 16.4 | 18.6 | 7.7 | 14.1 |

| Ba²⁺ | 3.5 | 7.8 | 8.6 | 4.8 | 3.4 |

| Ca²⁺ | 6.4 | 10.7 | 10.7 | 7.0 | 5.2 |

| Cd²⁺ | 9.1 | 16.5 | 18.9 | 10.6 | 8.4 |

| Co²⁺ | 10.0 | 16.5 | 18.8 | 11.1 | 10.5 |

| Cu²⁺ | 13.1 | 18.8 | 21.2 | 13.9 | 13.1 |

| Fe²⁺ | 8.7 | 14.3 | 16.5 | 8.1 | 8.2 |

| Fe³⁺ | 11.7 | 25.1 | 28.6 | 16.5 | 15.2 |

| Hg²⁺ | 14.3 | 21.5 | 26.4 | 14.9 | - |

| Mg²⁺ | 5.5 | 8.7 | 9.3 | 5.8 | 6.1 |

| Mn²⁺ | 7.6 | 13.9 | 15.2 | 8.4 | 7.7 |

| Ni²⁺ | 10.9 | 18.4 | 20.1 | 12.0 | 12.2 |

| Pb²⁺ | 10.5 | 18.0 | 18.8 | 12.1 | 11.0 |

| Sr²⁺ | 4.1 | 8.7 | 9.8 | 5.2 | 4.1 |

| Zn²⁺ | 10.0 | 16.5 | 18.2 | 11.0 | 10.8 |

| Ag¹⁺ | 3.9 | - | - | - | - |

| Cr³⁺ | 9.6 | - | - | - | - |

Source: Green-Mountain Chem[2]

While the stability constants of TGDA are generally lower than those of traditional chelating agents like EDTA and DTPA, they are sufficiently high for effective use in a wide range of applications.[3][4] Furthermore, TGDA's excellent biodegradability and derivation from renewable resources make it a more environmentally sustainable option.[5]

Enhancement of Antimicrobial Efficacy

A significant application of TGDA, particularly relevant to drug development and formulation science, is its role as a preservative booster. By chelating divalent cations that are essential for the structural integrity of bacterial cell envelopes, TGDA can weaken microorganisms and render them more susceptible to the action of preservatives.

Mechanism of Action on Bacterial Cell Envelopes

The primary mechanism for this preservative-boosting effect is the disruption of the bacterial outer membrane, particularly in Gram-negative bacteria. The outer membrane of these bacteria is stabilized by divalent cations, such as Mg²⁺ and Ca²⁺, which form ionic bridges between the negatively charged phosphate groups of lipopolysaccharide (LPS) molecules.

By sequestering these cations, TGDA disrupts the integrity of the outer membrane, leading to increased permeability. This allows antimicrobial agents (preservatives) to more easily penetrate the cell and reach their intracellular targets, resulting in a synergistic antimicrobial effect.

In Gram-positive bacteria, the cell wall contains teichoic and lipoteichoic acids, which also play a role in binding cations. Disruption of the cation balance in the cell wall of Gram-positive bacteria by TGDA may also contribute to their increased susceptibility to preservatives.

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

The stability constants of TGDA with various metal ions can be determined experimentally using potentiometric titration.

Methodology:

-

Reagent Preparation: Prepare standardized solutions of TGDA, the metal salt of interest (e.g., CaCl₂, FeCl₃), a strong acid (e.g., HCl), and a strong base (e.g., NaOH, carbonate-free). An inert salt (e.g., NaCl or KCl) is used to maintain a constant ionic strength.[6]

-

Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Titration: Titrate a solution containing TGDA and the metal ion with the standardized strong base. Record the pH (or mV) readings after each addition of the titrant.

-

Data Analysis: The titration data is processed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[4] The program refines initial estimates of the stability constants by minimizing the difference between the experimental and calculated titration curves.

Antimicrobial Effectiveness Testing (AET) to Evaluate Preservative Boosting

The synergistic effect of TGDA with a preservative can be quantified using a modified Antimicrobial Effectiveness Test (AET), as described in USP <51> or ISO 11930.[7][8]

Methodology:

-

Preparation of Test Formulations:

-

Formulation A: Product base without preservative or TGDA (Negative Control).

-

Formulation B: Product base with the preservative at a specific concentration.

-

Formulation C: Product base with TGDA at a specific concentration.

-

Formulation D: Product base with the preservative and TGDA at the same concentrations as in B and C.

-

-

Microorganism Preparation: Prepare standardized inocula of the required test microorganisms (typically Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis).

-

Inoculation: Inoculate each formulation with a known concentration of each test microorganism (typically to achieve a final concentration of 10⁵ to 10⁶ CFU/mL).

-

Incubation: Store the inoculated products at a specified temperature (e.g., 20-25°C) and protected from light.

-

Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plating techniques. A neutralizer should be used to inactivate the preservative and allow for the recovery of surviving microorganisms.

-

Data Analysis: Calculate the log reduction in the microbial population for each formulation at each time point compared to the initial inoculum. A significantly greater log reduction in Formulation D compared to Formulation B demonstrates the preservative-boosting effect of TGDA.

Fractional Inhibitory Concentration (FIC) Index for Synergy Quantification

To quantify the degree of synergy between TGDA and a preservative, the Fractional Inhibitory Concentration (FIC) index can be calculated. This requires determining the Minimum Inhibitory Concentration (MIC) of each substance alone and in combination.

Methodology:

-

MIC Determination: Determine the MIC for the preservative alone and TGDA alone for a specific microorganism using a broth microdilution method.

-

Checkerboard Assay: In a microtiter plate, prepare a two-dimensional array of serial dilutions of the preservative and TGDA. Inoculate the plate with the test microorganism.

-

FIC Calculation: After incubation, identify the wells showing no growth. The FIC index is calculated using the following formula for each well that shows inhibition: FIC Index = FIC of Preservative + FIC of TGDA where:

-

FIC of Preservative = (MIC of Preservative in combination) / (MIC of Preservative alone)

-

FIC of TGDA = (MIC of TGDA in combination) / (MIC of TGDA alone)

-

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive or Indifference

-

FIC Index > 4.0: Antagonism

-

Conclusion

This compound functions as a potent chelating agent, a mechanism that underpins its utility in stabilizing formulations and, most notably, in enhancing the effectiveness of antimicrobial preservatives. Its ability to sequester divalent cations essential for bacterial cell envelope integrity leads to increased microbial permeability and susceptibility. The experimental protocols outlined provide a framework for the quantitative assessment of its chelation strength and its synergistic interactions with antimicrobial agents, offering valuable tools for formulation scientists and drug development professionals. The combination of robust performance and a favorable environmental profile positions TGDA as a key ingredient in modern, sustainable product development.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

- 3. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. yuanlianchem.com [yuanlianchem.com]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

The Biodegradability of Tetrasodium Glutamate Diacetate: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasodium glutamate diacetate (GLDA) is a high-performance, biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[1] Its favorable environmental profile and efficacy in a wide range of applications have led to its increasing use as a sustainable alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[2] This technical guide provides a comprehensive overview of the existing research on the biodegradability of GLDA, focusing on quantitative data, experimental methodologies, and the biochemical pathways of its degradation.

Data Presentation: Quantitative Biodegradability Data

The biodegradability of a substance is a critical factor in its environmental risk assessment. For chelating agents, which are released into wastewater in significant quantities, ready biodegradability is a highly desirable characteristic. GLDA has been shown to be readily biodegradable in standard screening tests and exhibits high removal rates in wastewater treatment simulations.[3]

| Test Guideline | Type of Test | Test Substance | Inoculum Source | Duration | Biodegradation/Removal | Reference |

| OECD 301D (Closed Bottle Test) | Ready Biodegradability Screening | L-GLDA | Activated sludge (WWTP, NL) | 28 days | >60% (Pass) | van Ginkel et al. (2005)[4] |

| OECD 301D (Closed Bottle Test) | Ready Biodegradability Screening | L-GLDA | Surface water (Rhine River, NL) | 28 days | >60% (Pass) | van Ginkel et al. (2005)[4] |

| OECD 303A | Activated Sludge Simulation | L-GLDA | Activated sludge (WWTP, NL) | >11 days | >90% removal | van Ginkel et al. (2005) |

| OECD 303A | Activated Sludge Simulation | L-GLDA | Activated sludge (WWTP, U.S.) | 29 days (acclimation) | >94% carbon removal | Itrich et al. (2015) [3] |

Experimental Protocols

The assessment of GLDA's biodegradability has been conducted following standardized international guidelines established by the Organisation for Economic Co-operation and Development (OECD). The most frequently cited tests are the OECD 301 series for "Ready Biodegradability" and the OECD 303A for "Simulation Testing."

OECD 301D: Closed Bottle Test

This test is a stringent method for assessing the ready biodegradability of a chemical by a microbial inoculum under aerobic conditions.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from a wastewater treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.[3][5]

-

Test Substance Concentration: Typically in the range of 2-5 mg/L. For GLDA, specific concentrations used in published studies are not consistently reported but would be prepared from a stock solution.[5]

-

Inoculum: Effluent from a domestic wastewater treatment plant is a common source. The inoculum is typically added at a low concentration to the test medium.[5]

-

Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is run in parallel to ensure the viability and activity of the microbial inoculum.[5]

-

Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals over the 28-day period. The percentage of biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.[5]

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[5]

OECD 303A: Activated Sludge Simulation Test

This test simulates the conditions of an activated sludge wastewater treatment plant to determine the removal of a chemical by biodegradation and adsorption.[6]

-

Principle: Two parallel activated sludge units are operated continuously. One unit (the test unit) receives a feed of synthetic sewage containing the test substance, while the other (the control unit) receives only the synthetic sewage. The removal of the test substance is determined by comparing the concentration of dissolved organic carbon (DOC) or the specific chemical in the effluent of both units.[6]

-

Test System: The test typically employs laboratory-scale activated sludge units.

-

Test Substance Concentration: The influent concentration of the test substance is typically in the range of 10-20 mg DOC/L.[6]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used to start the simulation. The system is operated for a period to allow the microbial population to acclimate to the test substance.[6]

-

Operational Parameters: Key parameters such as hydraulic retention time (HRT) and solids retention time (SRT) are controlled to simulate the conditions of a real wastewater treatment plant. For the Itrich et al. (2015) study, an acclimation period of 29 days was noted.[3]

-

Measurement: The concentration of DOC or the test substance is measured in the influent and effluent of both the test and control units. The percentage of removal is calculated from the difference.

Mandatory Visualization

Biodegradation Pathway of L-GLDA

The microbial degradation of L-GLDA has been elucidated, with the key steps involving the sequential removal of the carboxymethyl groups, followed by the deamination of the resulting L-glutamate. A proposed pathway by Rhizobium radiobacter strain BG-1 is as follows: L-GLDA is first converted to L-glutamate-N-monoacetate (L-GMA), which is then further degraded to L-glutamate. Finally, L-glutamate is deaminated to form α-ketoglutarate (oxoglutarate), an intermediate of the central metabolic citric acid cycle.

Experimental Workflow for Biodegradability Testing

The general workflow for assessing the biodegradability of a substance like GLDA according to OECD guidelines involves several key stages, from the preparation of the test system to the final data analysis and interpretation.

References

Toxicological Profile of Tetrasodium Glutamate Diacetate for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasodium Glutamate Diacetate (GLDA) is a high-purity, versatile, and readily biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[1][2] Its primary function is to form stable, water-soluble complexes with metal ions, thereby preventing their adverse effects on the stability and appearance of various formulations.[3] GLDA is increasingly utilized as a sustainable alternative to traditional chelating agents like EDTA and NTA in a wide array of applications, including cosmetics, personal care products, and industrial cleaners.[2] This technical guide provides an in-depth overview of the toxicological studies conducted on GLDA to support its use in research and development.

The safety of this compound has been assessed by the Expert Panel for Cosmetic Ingredient Safety (CIR), which concluded that it is safe for use in cosmetics in the present practices of use and concentration.[3] The toxicological profile of GLDA is well-characterized, with studies demonstrating low acute toxicity, a lack of skin and eye irritation, no skin sensitization, and no mutagenic potential.

Data Presentation: Summary of Toxicological Studies

The following tables summarize the quantitative data from key toxicological studies on this compound.

Table 1: Acute Toxicity

| Study | Species | Route | LD50 | Purity of Test Substance | Reference |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw | Not Specified | [4] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | Not Specified | [4] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 4.2 mg/L air (4 hours) | Not Specified | [4] |

Table 2: Irritation and Sensitization

| Study | Species | Results | Purity of Test Substance | Reference |

| Skin Irritation/Corrosion | Not Specified | Causes severe skin burns | Not Specified | [4] |

| Eye Irritation/Corrosion | Not Specified | Causes serious eye damage | Not Specified | [4] |

| Skin Sensitization | Not Specified | Does not sensitize human skin | Not Specified | [2] |

Table 3: Genotoxicity

| Study | Test System | Metabolic Activation | Concentration | Result | Purity of Test Substance | Reference |

| Ames Test | S. typhimurium & E. coli | With and Without | Up to 5000 µ g/plate | Non-mutagenic | 70.7% | |

| In Vitro Mammalian Chromosome Aberration Test | Chinese Hamster Lung Cells | With and Without | 1825 and 3650 µg/ml | Weakly clastogenic | 70.7% | |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | Up to 400 mg/kg bw | Not genotoxic | 70.7% |

Table 4: Developmental Toxicity

| Study | Species | NOAEL (Maternal and Developmental) | Purity of Test Substance | Reference |

| Oral Developmental Toxicity | Rabbit | 1000 mg/kg bw/d | 87.3% |

Experimental Protocols and Workflows

The following sections detail the methodologies for the key toxicological studies cited. The workflows are visualized using diagrams generated with Graphviz (DOT language).

Acute Oral Toxicity (Based on OECD Guideline 401)

Methodology: The acute oral toxicity of this compound was assessed in rats. The study was likely conducted in accordance with OECD Guideline 401. A single high dose of the test substance was administered orally to a group of rats. The animals were observed for mortality and clinical signs of toxicity for a period of 14 days. Body weights were recorded at the start and end of the study. A gross necropsy was performed on all animals at the end of the observation period.

Skin Irritation/Corrosion (Based on OECD Guideline 404)

Methodology: The skin irritation potential of this compound was evaluated, likely following OECD Guideline 404. A small amount of the test substance was applied to a shaved area of the skin of a rabbit under a semi-occlusive patch for a 4-hour exposure period. The skin was then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions were scored according to a standardized grading system.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

Methodology: The eye irritation potential of this compound was assessed, likely following OECD Guideline 405. A small, measured amount of the test substance was instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes were examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation. The ocular reactions were scored using a standardized system.

Skin Sensitization (Based on OECD Guideline 406 - Buehler Test)

Methodology: The skin sensitization potential of this compound was evaluated, likely using a method consistent with the Buehler Test (OECD Guideline 406). The study involves two phases: induction and challenge. During the induction phase, the test substance is applied topically to the skin of guinea pigs multiple times to induce a potential allergic response. After a rest period, the animals are challenged with a non-irritating concentration of the test substance. The skin is then observed for signs of an allergic reaction (erythema and edema) and compared to a control group.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Methodology: The mutagenic potential of this compound was assessed using the Ames test, likely following OECD Guideline 471. Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli were exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix). The plates were incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine or tryptophan) were counted and compared to the control plates.

Conclusion

The available toxicological data for this compound indicate a favorable safety profile for its intended applications. It exhibits low acute toxicity via oral, dermal, and inhalation routes. While classified as causing severe skin and eye damage, it is not a skin sensitizer. Genotoxicity studies show it is not mutagenic in the Ames test and not genotoxic in an in vivo micronucleus test, although it showed weak clastogenic potential at high concentrations in an in vitro chromosome aberration test. Developmental toxicity studies in rabbits did not show any adverse effects on maternal or fetal development at doses up to 1000 mg/kg bw/d. This comprehensive toxicological profile supports the safe use of this compound in research and product development when handled in accordance with appropriate safety protocols.

References

An In-depth Technical Guide to the Solubility and Stability of Tetrasodium Glutamate Diacetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasodium N,N-bis(carboxymethyl)-L-glutamate, otherwise known as Tetrasodium Glutamate Diacetate (GLDA), is a high-performance, biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[1][2] Its exceptional ability to form stable, water-soluble complexes with a wide range of metal ions makes it a versatile ingredient in numerous applications, including pharmaceuticals, cosmetics, and industrial processes.[2][3] This guide provides a comprehensive overview of the aqueous solubility and stability of GLDA, presenting key data and experimental methodologies to support its application in research and development.

Core Properties of this compound

GLDA is commercially available as both a white to slightly yellow granular solid and a pale yellow viscous liquid, typically a 40% aqueous solution.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H9NNa4O8 | [2] |

| Molecular Weight | 351.13 g/mol | [2] |

| Appearance | White to slightly yellow granular solid or pale yellow viscous liquid | [2] |

| CAS Number | 51981-21-6 | [2] |

| pH (40% aqueous solution at 25°C) | ~11 ± 1 | [2] |

| Density (liquid solution at 25°C) | 1.30 - 1.50 g/mL | [2] |

Aqueous Solubility

GLDA exhibits excellent solubility in water across a broad pH spectrum, from acidic to alkaline conditions.[2] This high solubility is a key advantage, allowing for its incorporation into a wide variety of aqueous formulations without precipitation.

General Solubility Characteristics

| Parameter | Observation | Reference |

| Water Solubility | Highly soluble in water across a wide pH range. | [2][4] |

| Solubility in Acidic Solutions | High solubility. | [5][6] |

| Solubility in Alkaline Solutions | High solubility. | [5][6] |

Stability in Aqueous Solutions

GLDA is recognized for its robust stability in aqueous solutions, particularly its thermal and pH stability, which are critical for formulation longevity and efficacy.

Thermal Stability

Thermogravimetric analysis has demonstrated the exceptional thermal stability of GLDA. It can withstand prolonged exposure to high temperatures without significant degradation.

| Condition | Observation | Reference |

| 170°C for 6 hours | No decomposition observed. | [4][5] |

| 150°C for 1 week | No decomposition observed. | [4][5] |

| 100°C | Maintains stable performance. | [4][5] |

pH Stability

GLDA maintains its chemical integrity and chelating efficacy across a wide pH range, a critical feature for its use in diverse formulations that may be acidic, neutral, or alkaline.

| pH Range | Stability | Reference |

| Acidic to Alkaline | Stable and effective. | [2][4] |

Degradation Profile

A key advantage of GLDA is its ready biodegradability, breaking down into harmless natural substances.[1] This contrasts with traditional chelating agents like EDTA, which are persistent in the environment. The degradation of GLDA is primarily a microbial process.

Experimental Protocols

This section details methodologies for the analysis and characterization of GLDA in aqueous solutions.

Determination of GLDA Concentration by High-Performance Liquid Chromatography (HPLC)

The concentration of GLDA in aqueous solutions can be accurately determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with either ultraviolet (UV) or mass spectrometry (MS) detection.[7]

5.1.1 RP-HPLC-UV Method for Feed Additive and Premixtures

This method is suitable for determining GLDA in feed additives and premixtures.

-

Sample Preparation:

-

Extract a known weight of the sample with 75 mL of deionized water (for feed additive) or a copper acetate solution (for premixtures).

-

Agitate the mixture for 1 hour.

-

Bring the total volume to 100 mL with the respective solvent and homogenize further.

-

Allow the solution to stand until a clear supernatant is obtained.[7]

-

-

Chromatographic Conditions (Typical):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometric detection at an appropriate wavelength.

-

Quantification: Based on a calibration curve prepared from certified reference standards of GLDA.

-

5.1.2 RP-HPLC-MS Method for Feedingstuffs

For more complex matrices like feedingstuffs, mass spectrometry detection provides higher selectivity and sensitivity.

-

Sample Preparation:

-

Extract a known weight of the ground feedingstuff with 40 mL of deionized water by shaking vertically for 2 hours.

-

Centrifuge the mixture for 10 minutes.

-

Mix an aliquot of the supernatant with a trifluoroacetic acid (TFA) solution.

-

Centrifuge the mixture again for 10 minutes.

-

Filter the resulting supernatant before injection.[7]

-

-

Chromatographic and Mass Spectrometry Conditions (Typical):

-

Chromatography: Similar to the RP-HPLC-UV method.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often suitable for polycarboxylic acids like GLDA.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. The m/z of the deprotonated molecule or a characteristic fragment is monitored. For example, an m/z of 264.070 has been reported for analysis.[7]

-

Protocol for Determining Aqueous Solubility

This protocol provides a general framework for determining the aqueous solubility of GLDA powder.

-

Preparation of Stock Solutions: Prepare a series of aqueous solutions with increasing concentrations of GLDA (e.g., 1, 5, 10, 20, 40, 60 g/100 mL) in volumetric flasks.

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the solutions for any undissolved solid material.

-

Filtration: If undissolved solid is present, filter the solution through a 0.45 µm filter to separate the dissolved and undissolved phases.

-

Quantification: Determine the concentration of GLDA in the clear filtrate using a validated analytical method, such as the HPLC method described in section 5.1.

-

Solubility Determination: The highest concentration at which no solid material is observed, or the concentration of the saturated solution as determined by analysis, is taken as the solubility at that temperature.

-

Temperature and pH Dependence: Repeat the procedure at different temperatures and pH values to determine the solubility profile under various conditions.

Visualizations

Chelation Mechanism of GLDA

The primary function of GLDA is to chelate metal ions, thereby sequestering them and preventing their participation in unwanted reactions.

References

- 1. yuanlianchem.com [yuanlianchem.com]

- 2. yuanlianchem.com [yuanlianchem.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound GLDA - Ataman Kimya [atamanchemicals.com]

- 6. green-mountainchem.com [green-mountainchem.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to Tetrasodium Glutamate Diacetate (CAS 51981-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrasodium Glutamate Diacetate (GLDA) is a high-purity, versatile, and readily biodegradable chelating agent derived from the natural amino acid L-glutamic acid.[1][2][3] Its excellent ability to sequester metal ions, coupled with a favorable safety and environmental profile, makes it a compelling alternative to traditional chelating agents like EDTA and NTA.[4][5] This document provides a comprehensive technical overview of GLDA, including its chemical and physical properties, synthesis, mechanism of action, applications, and safety data, presented for a scientific audience.

Chemical and Physical Properties

This compound, with the CAS number 51981-21-6, is an organic salt.[5] It is commonly available as a yellowish, clear liquid with a slight ammonia odor or as an odorless white to off-white powder.[1][2][6] A key characteristic of GLDA is its high solubility in water over a wide pH range, making it highly versatile in various formulations.[2][4][5]

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 51981-21-6 | [4][7][8][9] |

| EC Number | 257-573-7 | [4][7][8] |

| Molecular Formula | C9H9NNa4O8 | [4][7][9][10] |

| IUPAC Name | Tetrasodium 2-[bis(carboxylatomethyl)amino]pentanedioate | [4][10] |

| Synonyms | L-Glutamic Acid, N,N-Diacetic acid tetrasodium salt; GLDA; EcoChelate GLDA | [4][7][9] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 351.13 g/mol | [7][10][11] |

| Appearance | Colorless to yellowish liquid or odorless white powder | [1][2][6][7] |

| Solubility | Very soluble in water (650 g/L) | [1][5][12] |

| pH | 11-12 (for a 47-50% active solution) | [2][5] |

| Density | 1.33-1.42 g/cm³ | [13][14] |

| Stability | Stable over a wide pH range and at high temperatures | [4][14][15] |

Synthesis

The synthesis of this compound is based on L-glutamic acid, a renewable raw material produced through the aerobic fermentation of sugars and ammonia.[2][5][7] The process involves the reaction of glutamic acid with acetic acid to form glutamate diacetate.[7] This intermediate is then reacted with sodium hydroxide to yield the final tetrasodium salt.[7]

Mechanism of Action: Chelation

The primary function of this compound is as a chelating agent.[1][7][8] Its molecular structure contains multiple carboxylate groups that can form stable, water-soluble complexes with a variety of di- and trivalent metal ions.[14][16] This sequestration of metal ions prevents them from participating in undesirable chemical reactions, such as oxidation, precipitation, and catalysis of degradation pathways.[1] By binding with metal ions like calcium, magnesium, and iron, GLDA effectively reduces water hardness and enhances the stability and performance of formulations.[4][5][8]

Experimental Protocols and Analytical Methods

While detailed, step-by-step experimental protocols are proprietary to the manufacturers and researchers, the scientific literature and technical data sheets describe the types of studies and analytical methods used to characterize and evaluate this compound.

4.1. Performance Evaluation in Mineral Separation

In a study on the separation of specularite and chlorite, this compound was used as a depressant.[7] The experimental approach involved:

-

Microflotation Experiments: To compare the depression performance of GLDA with starch at a specific pH.[7]

-

Surface Charge Measurements: To investigate the adsorption mechanism of GLDA onto the mineral surfaces.[7]

-

Spectroscopic Analysis:

-

Fourier Transform Infrared Spectroscopy (FT-IR): To identify the functional groups involved in the interaction between GLDA and the minerals.[7]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the elements on the mineral surfaces after treatment with GLDA.[7]

-

-

Density Functional Theory (DFT) Calculations: To theoretically model and understand the adsorption mechanism at a molecular level.[7]

4.2. Toxicological and Safety Assessment

The safety of this compound has been evaluated through a series of toxicological studies as reported by the Cosmetic Ingredient Review (CIR).[12] These assessments include:

-

Genotoxicity Assays:

-

Ames Test: To assess the potential for point mutations. A study showed GLDA was not genotoxic up to 5000 µ g/plate .[12]

-

Chinese Hamster Ovary (CHO) Gene Mutation Assay: To evaluate for gene mutations in mammalian cells. No genotoxicity was observed up to 3650 µg/ml.[12]

-

Chinese Hamster Lung (CHL) Cell Chromosome Aberration Test: To detect clastogenic potential. GLDA was found to be weakly clastogenic at concentrations of 1825 and 3650 µg/ml.[12]

-

In Vivo Mammalian Erythrocyte Micronucleus Test: To assess for chromosomal damage in a living organism. No genotoxicity was observed up to 400 mg/kg body weight.[12]

-

-

Dermal Irritation and Sensitization Studies:

-

Ocular Irritation Study:

-

Rabbit Ocular Irritation Test: GLDA was found to be non-irritating.[12]

-

References

- 1. This compound | 51981-21-6 [chemicalbook.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. This compound - FORU Chemtech [foruchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound - Descrizione [tiiips.com]

- 8. CheMondis Marketplace [chemondis.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS RN 51981-21-6 | Fisher Scientific [fishersci.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. cir-safety.org [cir-safety.org]

- 13. interchimie.fr [interchimie.fr]

- 14. GLDA – Green-Mountain Chem [green-mountainchem.com]

- 15. N, N-Bis (CARBOXYMETHYL) -L-Glutamic Acid Water Treatment Chemicals Glda. Na4 CAS 51981-21-6 with Best Price [sunwisechem.com]

- 16. yuanlianchem.com [yuanlianchem.com]

An In-depth Technical Guide to L-Glutamic Acid-Derived Chelating Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-glutamic acid, a naturally occurring amino acid, serves as a sustainable and biocompatible platform for the development of a new generation of chelating agents. These agents offer significant advantages over traditional chelators like ethylenediaminetetraacetic acid (EDTA), including enhanced biodegradability and a favorable safety profile. This technical guide provides a comprehensive overview of the core aspects of L-glutamic acid-derived chelating agents, with a primary focus on L-glutamic acid N,N-diacetic acid (GLDA). It covers their synthesis, physicochemical properties, metal ion selectivity, and potential applications in drug development and other industrial sectors. Detailed experimental methodologies for synthesis and characterization are provided, alongside a discussion of their impact on metal-dependent biological pathways.

Introduction to L-Glutamic Acid-Derived Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and modifying its physicochemical properties. For decades, aminopolycarboxylic acids (APCAs) like EDTA have been the workhorses in various industrial and medicinal applications. However, their poor biodegradability raises significant environmental concerns. This has spurred the development of environmentally friendly alternatives. L-glutamic acid, being readily available from renewable resources such as the fermentation of corn molasses, presents an ideal starting material for the synthesis of biodegradable and non-toxic chelating agents.

One of the most prominent examples is L-glutamic acid N,N-diacetic acid (GLDA), a pentadentate chelating agent that demonstrates excellent metal-binding capacity and is readily biodegradable. Another related and often discussed biodegradable chelator is (S,S)-ethylenediamine-N,N'-disuccinic acid (EDDS), which is derived from L-aspartic acid. These compounds are gaining traction in diverse fields, from industrial cleaning and agriculture to cosmetics and, importantly, in biomedical and pharmaceutical applications.

Physicochemical Properties and Metal Ion Chelation

The chelating efficacy of an agent is determined by its affinity for different metal ions, which is quantified by the stability constant (log K). A higher log K value indicates a more stable metal-ligand complex. The stability of these complexes is also pH-dependent.

Stability Constants

The following tables summarize the stability constants (log K) of GLDA and EDDS with various metal ions, compared to the traditional chelating agent EDTA.

| Metal Ion | GLDA (log K) | EDDS (log K) | EDTA (log K) |

| Ca(II) | 7.9 | 4.6 | 10.6 |

| Mg(II) | 5.9 | 5.4 | 8.7 |

| Cu(II) | 13.1 | 18.4 | 18.8 |

| Fe(II) | 8.4 | 12.1 | 14.3 |

| Fe(III) | 15.27 | 20.5 | 25.1 |

| Mn(II) | 7.5 | 10.6 | 14.0 |

| Zn(II) | 10.7 | 16.4 | 16.5 |

| Pb(II) | 10.4 | 15.8 | 18.0 |

| Cd(II) | 12.68 | - | 16.5 |

| Cr(III) | 13.77 | - | 23.0 |

Table 1: Stability Constants (log K) of GLDA, EDDS, and EDTA with Divalent and Trivalent Metal Ions. (Data presented for I = 0.1 mol·dm–3 KCl at 25 °C where available).

Acid Dissociation Constants

The acidity of the chelating agent, represented by its pKa values, influences its chelating ability at different pH levels.

| Chelating Agent | pKa1 | pKa2 | pKa3 | pKa4 |

| GLDA | 2.6 | 3.6 | 5.0 | 9.8 |

| EDDS | 2.8 | 3.9 | 6.8 | 9.8 |

| EDTA | 2.0 | 2.7 | 6.2 | 10.3 |

Table 2: Acid Dissociation Constants (pKa) for GLDA, EDDS, and EDTA.

Experimental Protocols

Synthesis of L-Glutamic Acid N,N-diacetic Acid (GLDA)

The industrial synthesis of GLDA often involves the carboxymethylation of L-glutamic acid. Below is a representative laboratory-scale procedure based on published patents.

Materials:

-

L-glutamic acid

-

2-Chloroacetonitrile

-

Pyridine

-

Zinc chloride

-

30% Sodium hydroxide solution

-

Activated carbon

-

Deionized water

Procedure:

-

Dissolve 100g of L-glutamic acid in 200g of deionized water in a four-necked flask equipped with a stirrer, thermometer, and addition funnels.

-

Cool the solution to 30°C.

-

Over a period of 0.5-2 hours, simultaneously add 102.7g of 2-chloroacetonitrile and 105.8g of pyridine while maintaining the temperature at 30°C.

-

After the addition is complete, continue stirring at this temperature for 3 hours to obtain an aqueous solution of the nitrile intermediate (GLDN).

-

To the GLDN solution, add 10g of zinc chloride and reflux the mixture for 3 hours.

-

Subsequently, add 356g of 30% sodium hydroxide solution to facilitate hydrolysis and the formation of the tetrasodium salt of GLDA (GLDA-Na4).

-

Reflux the mixture for an additional 2 hours to drive off the ammonia produced during hydrolysis.

-

Decolorize the resulting GLDA-Na4 solution by adding activated carbon and stirring for 3 hours.

-

Filter to remove the activated carbon and concentrate the solution to obtain the final product.

Experimental Workflow for GLDA Synthesis

Characterization of Chelating Agents

Potentiometric titration is a standard method for determining the stability constants of metal-chelator complexes.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Autotitrator or manual burette

-

Thermostated reaction vessel

-

Standardized solutions of the chelating agent, metal salt, strong acid (e.g., HCl), and strong base (e.g., NaOH, CO2-free)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution of the chelating agent in the reaction vessel with a known concentration of strong acid and inert salt to maintain a constant ionic strength.

-

Titrate this solution with a standardized solution of strong base, recording the pH at regular intervals. This allows for the determination of the protonation constants of the chelating agent.

-

Prepare a similar solution containing the chelating agent, strong acid, inert salt, and a known concentration of the metal salt.

-

Titrate this solution with the standardized strong base, again recording the pH at regular intervals.

-

The stability constants are then calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the chelating agent and to observe changes upon metal complexation.

-

Sample Preparation: Samples can be analyzed as solids (e.g., KBr pellets) or in solution.

-

Analysis: The spectrum of the free chelating agent will show characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as C-N stretches. Upon chelation, a shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating the coordination of the carboxylate groups to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the chelating agent in solution and studying the dynamics of complexation.

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Analysis: The chemical shifts of the protons and carbons adjacent to the nitrogen atom and carboxylate groups are sensitive to the coordination of a metal ion. Changes in these chemical shifts upon addition of a metal salt provide information about the binding sites and the stoichiometry of the complex.

Impact on Metal-Dependent Signaling Pathways

L-glutamic acid-derived chelating agents, by modulating the bioavailability of essential metal ions, can influence a variety of cellular signaling pathways.

Modulation of Zinc-Dependent Signaling

Zinc is a crucial cofactor for hundreds of enzymes and transcription factors, and it plays a vital role in cell signaling. GLDA has been shown to increase the bioavailability of dietary zinc. By chelating zinc in the gastrointestinal tract, GLDA can prevent its precipitation and facilitate its absorption, thereby influencing zinc homeostasis. This can have downstream effects on zinc-dependent signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Hypothetical Impact of GLDA on a Zinc-Dependent Signaling Pathway

Influence on Iron-Mediated Processes

Iron is essential for numerous biological processes, including oxygen transport and cellular respiration. However, excess iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and a form of regulated cell death known as ferroptosis. Chelating agents with a high affinity for iron, such as GLDA, can potentially mitigate iron-induced oxidative damage by sequestering free iron. This has therapeutic implications for conditions associated with iron overload and ferroptosis-mediated cell death, such as certain cardiovascular and neurodegenerative diseases.

Proposed Mechanism of GLDA in Preventing Ferroptosis

Effects on Metalloenzyme Activity

Many enzymes, such as matrix metalloproteinases (MMPs), require a metal ion (often Zn²⁺ or Ca²⁺) in their active site for catalytic activity. By chelating these essential metal ions, L-glutamic acid-derived chelating agents can act as inhibitors of metalloenzymes. This property could be harnessed in drug development for diseases characterized by excessive metalloenzyme activity, such as in cancer metastasis where MMPs play a key role in tissue remodeling.

Applications in Drug Development

The unique properties of L-glutamic acid-derived chelating agents make them attractive candidates for various pharmaceutical applications:

-

Heavy Metal Detoxification: Their ability to chelate toxic heavy metals like lead and cadmium makes them potential therapeutic agents for metal poisoning.

-

Modulation of Metalloenzyme Activity: As discussed, they can be developed as inhibitors for specific metalloenzymes implicated in disease.

-

Drug Delivery: By forming complexes with metal-based drugs, they could potentially improve their solubility, stability, and targeted delivery.

-

Antioxidant Therapy: By sequestering redox-active metals like iron and copper, they can help to reduce oxidative stress.

Conclusion

L-glutamic acid-derived chelating agents, particularly GLDA, represent a significant advancement in the field of coordination chemistry, offering a sustainable and biocompatible alternative to traditional chelators. Their favorable safety profile, combined with their effective metal-binding capabilities, opens up a wide range of possibilities for their application in drug development and beyond. Further research into their specific interactions with biological systems and the development of targeted chelators for specific metal-dependent pathways will undoubtedly unlock their full therapeutic potential.

Tetrasodium Glutamate Diacetate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tetrasodium glutamate diacetate (GLDA), a versatile chelating agent with a favorable environmental and toxicological profile. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes important pathways and workflows to support research and development activities.

Chemical and Physical Properties

This compound is an organic salt synthesized from the naturally occurring amino acid, L-glutamic acid.[1][2] It is a high-purity, readily biodegradable chelating agent.[3] GLDA is commercially available as a pale yellow viscous liquid (typically a 47-50% aqueous solution) or as a white to slightly yellow granular solid. It is highly soluble in water over a wide pH range and exhibits high thermal stability, maintaining performance even under prolonged high-temperature conditions.[3]

| Property | Value | Reference |

| Molecular Formula | C9H9NNa4O8 | [3] |

| Molecular Weight | 351.13 g/mol | [3] |

| Physical Form | Odorless white to off-white powder or pale yellow viscous liquid | [1] |

| Density (at 20 °C) | 1.466 g/cm³ | [1] |

| Vapor Pressure (at 20 °C) | 0.600 mmHg | [1] |

| Solubility | Highly soluble in water | [3] |

| Thermal Stability | Stable at high temperatures (e.g., 170°C for 6 hours) | [3] |

Mechanism of Action: Chelation

The primary function of this compound is its ability to act as a chelating agent. Its molecular structure allows it to form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in undesirable chemical reactions.[2][4] This action is crucial in various applications, such as preventing the degradation of active ingredients, improving the efficacy of preservatives, and reducing water hardness.[3][4]

The chelation process involves the binding of the GLDA molecule to a central metal ion through multiple coordination bonds. The effectiveness of this process is dependent on the pH of the solution, with optimal chelation occurring within a specific pH range for each metal ion.

Below is a diagram illustrating the general workflow of the chelation process.

Caption: Chelation of a metal ion by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-glutamic acid with 2-chloroacetonitrile in the presence of an organic base, followed by hydrolysis with sodium hydroxide.

Experimental Workflow: Synthesis of GLDA

Caption: A generalized workflow for the synthesis of GLDA.

Toxicological Evaluation

A battery of tests has been conducted to assess the safety of this compound. The methodologies for these key studies are outlined below.

-

Test System: Wistar rats.

-

Procedure: A single dose of GLDA is administered by gavage. The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weight is recorded at regular intervals. A necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The LD50 (lethal dose, 50%) is determined.

-

Test System: New Zealand White rabbits.

-

Procedure: A small amount of the test substance is applied to a shaved area of the skin under a semi-occlusive patch for a 4-hour period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The primary irritation index is calculated based on the observed skin reactions.

-

Test System: New Zealand White rabbits.

-

Procedure: A single drop of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation.

-

Endpoint: The irritation potential is scored based on the severity and duration of the observed effects.

-

Test System: Hartley guinea pigs.

-

Procedure: The test involves an induction phase and a challenge phase. During induction, the animals are exposed to the test substance both by intradermal injection and topical application. After a rest period, the animals are challenged with a topical application of the test substance. The skin is observed for allergic reactions (erythema and edema).

-

Endpoint: The incidence of sensitization in the test group is compared to a control group.

-

Test System: Mice.

-

Procedure: The test substance is administered to the animals, typically by oral gavage or intraperitoneal injection. At appropriate time intervals, bone marrow or peripheral blood is collected. The polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes in treated animals is compared to that in a control group.

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

Conclusion

This compound is a well-characterized, biodegradable chelating agent with a strong safety profile. Its efficacy in sequestering metal ions, combined with its low toxicity and environmental impact, makes it a viable alternative to traditional chelating agents like EDTA. The data presented in this technical guide, including its chemical properties, detailed experimental protocols for its evaluation, and quantitative toxicological and chelation performance, provide a solid foundation for its consideration in various research, development, and formulation activities.

References

Methodological & Application

Application Notes and Protocols for Tetrasodium Glutamate Diacetate (GLDA) as a Masking Agent in Complexometric Titrations

For Researchers, Scientists, and Drug Development Professionals

**Abstract

These application notes provide a comprehensive overview of the use of Tetrasodium Glutamate Diacetate (GLDA), a biodegradable chelating agent, as a masking agent in complexometric titrations. Due to its strong complexing affinity for trivalent metal ions like Fe(III) and Al(III) at specific pH ranges, GLDA can effectively prevent their interference in the determination of divalent metal ions such as Ca(II) and Mg(II). This document outlines the theoretical basis for GLDA's masking capabilities, supported by stability constant data, and provides detailed experimental protocols for its practical application. The protocols are designed to be readily implemented in a laboratory setting for quality control and analytical chemistry applications, particularly within the pharmaceutical and chemical industries.

Introduction

Complexometric titrations are a cornerstone of analytical chemistry for the quantitative determination of metal ions. The success of these titrations often hinges on the selective determination of a specific metal ion in a mixture. Interfering ions can be "masked" by adding an agent that forms a stable complex with the interferent, preventing it from reacting with the titrant.

This compound (GLDA) is a highly effective and environmentally friendly chelating agent.[1][2] Derived from the natural amino acid L-glutamic acid, GLDA is readily biodegradable and presents a safer alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[1][2] While EDTA is a broad-spectrum chelator, GLDA's nuanced complexing behavior, particularly its high affinity for trivalent metal ions at specific pH values, makes it an excellent candidate for a selective masking agent.[3][4]

These application notes will detail the use of GLDA to mask interfering trivalent ions during the complexometric titration of divalent ions.

Principle of Masking with GLDA

The effectiveness of a masking agent is dependent on the relative stability of the complexes it forms with different metal ions compared to the stability of the complexes formed by the titrant (typically EDTA). The stability of these complexes is quantified by their stability constants (log K). For successful masking, the masking agent should form a significantly more stable complex with the interfering ion than the titrant does under the titration conditions.

GLDA forms particularly stable complexes with trivalent metal ions such as Fe(III) and Cr(III).[3][4] The stability of these metal-GLDA complexes is pH-dependent.[5] By carefully controlling the pH, GLDA can be used to selectively bind to and mask trivalent ions, leaving divalent ions, such as Ca(II) and Mg(II), free to be titrated with a standard EDTA solution.

The key advantages of using GLDA as a masking agent include:

-

High Selectivity: Strong affinity for trivalent metal ions over divalent ones within specific pH ranges.

-

Biodegradability: Offers a green and sustainable alternative to non-biodegradable masking agents.[1][2]

-

Safety: Lower toxicity profile compared to some traditional masking agents like cyanide.

The following diagram illustrates the logical relationship of using GLDA as a masking agent.

References

Application Notes and Protocols for the Quantification of Tetrasodium Glutamate Diacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Tetrasodium Glutamate Diacetate (TSGD). The methods described herein are essential for quality control, formulation development, and stability testing in various industries, including pharmaceuticals, cosmetics, and food and beverage.

Introduction to this compound (TSGD)

This compound (TSGD), also known as L-glutamic acid N,N-diacetic acid tetrasodium salt (GLDA-Na4), is a high-purity, versatile, and readily biodegradable chelating agent.[1] Derived from the natural amino acid L-glutamic acid, TSGD serves as a sustainable alternative to traditional chelating agents like EDTA. Its primary function is to form stable, water-soluble complexes with polyvalent metal ions, thereby preventing their undesirable effects in various formulations. Accurate quantification of TSGD is crucial to ensure product efficacy and stability.

Analytical Methods for Quantification

Several analytical techniques can be employed for the quantification of TSGD. The most common and validated methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Complexometric Titration.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used method for the determination of TSGD in various matrices, including feed additives and premixtures.[2] Since TSGD itself lacks a strong chromophore for direct UV detection, the method often involves the formation of a metal complex, typically with a transition metal ion, prior to chromatographic analysis. This pre-column derivatization enhances the UV absorbance, allowing for sensitive and accurate quantification.

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 10.0 mg/kg (for a similar compound, EDTA) | [1] |

| Correlation Coefficient (r²) | ≥ 0.99 | [1] |

| Limit of Detection (LOD) | 0.25 mg/kg (for a similar compound, EDTA) | [1] |

| Limit of Quantification (LOQ) | 0.5 mg/kg (for a similar compound, EDTA) | [1] |

| Recovery | 70% - 120% | [1] |

| Relative Standard Deviation (%RSD) | < 20% | [1] |

| Detection Wavelength (UV) | 290 nm | [2] |

Objective: To quantify the concentration of this compound in a sample using RP-HPLC with UV detection after pre-column derivatization.

Materials:

-

This compound (TSGD) reference standard

-

Copper (II) acetate solution (or other suitable metal salt solution)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector, C18 column, and data acquisition software

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of TSGD reference standard and dissolve it in a known volume of water to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with water to achieve concentrations within the expected linear range.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing TSGD.

-

For feed additives, extract the sample with water. For premixtures, extract with a copper acetate solution.[2]

-

Agitate the mixture for 1 hour to ensure complete extraction.[2]

-

Bring the solution to a known volume with the extraction solvent and homogenize.[2]

-

Allow the solution to stand until a clear supernatant is obtained. Centrifugation can be used to expedite this process.[2]

-

If necessary, dilute the supernatant to fall within the calibration curve range.[2]

-

-

Pre-column Derivatization:

-

To an aliquot of each standard and sample solution, add an excess of the copper (II) acetate solution. This will form the TSGD-copper complex which can be detected by UV.

-

-

Chromatographic Conditions:

-

HPLC Column: C18, 5 µm particle size, 4.6 x 250 mm (A similar column used for EDTA analysis)[1]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of TFA (e.g., 0.1%).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 290 nm[2]

-

Column Temperature: Ambient

-

-

Analysis:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak area corresponding to the TSGD-copper complex.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of TSGD in the sample by interpolating its peak area on the calibration curve.

-

Caption: Workflow for the quantification of TSGD by HPLC.

Complexometric Titration

Complexometric titration is a classical analytical method that can be used for the determination of TSGD. This method is based on the reaction of TSGD, a chelating agent, with a metal ion to form a stable complex. The endpoint of the titration is detected using a metal ion indicator, which changes color when all the free metal ions have been complexed by the TSGD.

| Parameter | Typical Value |

| Accuracy | High (typically > 99%) |

| Precision (%RSD) | < 1% |

| Linearity | Dependent on the concentration of the titrant and sample |

Objective: To determine the concentration of this compound in a solution by titration with a standardized metal ion solution.

Materials:

-

This compound (TSGD) sample solution

-

Standardized Zinc (II) sulfate solution (approx. 0.1 M) or other suitable metal ion titrant

-

Eriochrome Black T indicator

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Burette, pipette, and Erlenmeyer flasks

Procedure:

-

Standardization of the Titrant (e.g., Zinc Sulfate Solution):

-

This step is crucial for accuracy and should be performed if a standardized solution is not available. It typically involves titrating the zinc sulfate solution against a primary standard like EDTA.

-

-

Sample Preparation:

-

Accurately pipette a known volume of the TSGD sample solution into an Erlenmeyer flask.

-

Add a sufficient volume of the pH 10 ammonia-ammonium chloride buffer to maintain a constant pH during the titration.

-

Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color in the presence of free metal ions (if any are present initially, which is unlikely for a pure TSGD sample, but this is the color of the metal-indicator complex that will be displaced).

-

-

Titration:

-

Titrate the TSGD sample solution with the standardized zinc (II) sulfate solution from the burette.

-

The endpoint is reached when the solution color changes from wine-red to a clear blue. This color change indicates that all the TSGD has formed a complex with the zinc ions, and the excess zinc has displaced the indicator from its complex.

-

Record the volume of the titrant used.

-

-

Calculation:

-

Calculate the moles of the metal ion titrant used to reach the endpoint.

-

Based on the stoichiometry of the reaction between TSGD and the metal ion (typically 1:1), determine the moles of TSGD in the sample.

-

Calculate the concentration of TSGD in the original sample solution.

-

Caption: Chemical signaling in complexometric titration of TSGD.

Conclusion

The analytical methods detailed in this document, namely RP-HPLC-UV and complexometric titration, provide robust and reliable means for the quantification of this compound. The choice of method will depend on the specific application, the sample matrix, and the available instrumentation. For complex matrices and lower concentrations, the HPLC method is preferred due to its higher sensitivity and selectivity. For routine quality control of raw materials or concentrated solutions, complexometric titration offers a simple, cost-effective, and accurate alternative. Proper method validation is essential before implementation in a regulated environment.

References

Application of GLDA in Phytoremediation of Heavy Metal-Contaminated Soil: A Detailed Guide

Introduction

Phytoremediation is an environmentally sustainable and cost-effective technology that utilizes plants to extract, detoxify, or stabilize contaminants from soil and water.[1][2] However, the efficiency of phytoremediation for heavy metals is often limited by the low bioavailability of metals in the soil and the tolerance of plants to metallic stress.[1][2] The application of chelating agents is a common strategy to enhance the phytoextraction of heavy metals by increasing their solubility and uptake by plants.[3][4]